3-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C9H4F4N2O |
|---|---|
Molecular Weight |
232.13 g/mol |
IUPAC Name |
3-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H4F4N2O/c10-7-2-5(8-14-4-16-15-8)1-6(3-7)9(11,12)13/h1-4H |
InChI Key |
GSYCAZBGAJSNMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C2=NOC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Hydroxyamidine and Trifluoroacetyl Halide Reaction
Overview:
A widely reported method for synthesizing 3-aryl-5-(trifluoromethyl)-1,2,4-oxadiazoles involves the cyclization of hydroxyamidine intermediates with trifluoroacetyl derivatives. This approach is well-documented in patent literature and organic synthesis journals.
- Step 1: Acylation of Hydroxyamidine
Hydroxyamidine compounds, specifically those bearing the 3-fluoro-5-(trifluoromethyl)phenyl substituent, are acylated using trifluoroacetyl halides such as trifluoroacetyl chloride or trifluoroacetic anhydride. The hydroxy group is converted into an O-trifluoroacetyl amidoxime intermediate.
- Step 2: Ring Closure and Dehydration
The O-trifluoroacetyl amidoxime undergoes cyclization with concomitant elimination of water to form the 1,2,4-oxadiazole ring. This ring closure can be facilitated thermally or by dehydrating agents such as phosphorus pentoxide at elevated temperatures (200–300 °C) or can proceed under milder conditions depending on the reagents and solvents used.
- Use of trifluoroacetic acid derivatives (e.g., trifluoroacetic anhydride) as acylating agents, typically in at least two equivalents to ensure complete conversion.
- Solvent choices include inert organic solvents such as non-halogenated aliphatic hydrocarbons, ethers, or nitriles.
- Hydrolysis and ring closure can be performed in the absence of solvents (in substance) or with solvents, at temperatures ranging from 20 °C to 200 °C, preferably 80–130 °C for hydrolysis steps.
- This method allows for direct introduction of the trifluoromethyl group at the 5-position of the oxadiazole ring.
- The process is scalable and has been used in agrochemical synthesis.
Reference Data Table:
Room-Temperature Synthesis Using Tetrabutylammonium Fluoride (TBAF)
Overview:
A milder and more environmentally friendly approach involves the use of tetrabutylammonium fluoride (TBAF) as a base to promote cyclization of O-acylamidoximes to 1,2,4-oxadiazoles at room temperature.
- TBAF acts as a strong base in dry tetrahydrofuran (THF), facilitating the dehydration of O-acylamidoximes to form the oxadiazole ring.
- The reaction proceeds via a stable intermediate that can be isolated at low temperatures (0 °C) but rapidly converts to the oxadiazole upon warming.
- Conducted at ambient temperature, reducing energy consumption and decomposition risks.
- Avoids harsh reagents and high temperatures.
- Can be adapted for solid-phase synthesis.
- Requires dry conditions and stoichiometric or catalytic amounts of TBAF.
- May be less suitable for large-scale industrial synthesis without optimization.
Reference Data Table:
One-Pot Synthesis and Functionalization Strategies (1,3,4-Oxadiazole Analogues)
Though focused on 1,3,4-oxadiazoles, methodologies for streamlined one-pot synthesis from carboxylic acids and aryl halides provide insights potentially adaptable for 1,2,4-oxadiazole derivatives like 3-(3-fluoro-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole.
- Use of N-isocyaniminotriphenylphosphorane (NIITP) to generate oxadiazole intermediates.
- Subsequent arylation steps allow direct installation of aryl substituents bearing halogens or trifluoromethyl groups.
- Optimization of solvents (e.g., 1,4-dioxane), temperature (50–80 °C), and base equivalents (cesium carbonate) improves yields.
Potential Adaptation:
Though this method is primarily for 1,3,4-oxadiazoles, the one-pot approach and mild conditions may inspire alternative routes for 1,2,4-oxadiazole synthesis with similar substitution patterns.
Multistep Synthesis via Intermediate Formation and Ring Closure
A detailed synthetic route reported for trifluoromethyl-substituted pyridine 1,3,4-oxadiazole derivatives involves:
- Esterification of substituted aryl acids to form ethyl esters.
- Hydrazinolysis to hydrazides.
- Ring closure with carbon disulfide under basic conditions.
- Substitution reactions to introduce functional groups.
- Final coupling with chlorinated trifluoromethyl pyridinols under reflux in acetonitrile.
While this method targets 1,3,4-oxadiazoles, the stepwise approach and use of trifluoromethylated aromatics provide a useful framework for synthesizing related 1,2,4-oxadiazoles.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Temperature | Advantages | Limitations |
|---|---|---|---|---|
| Hydroxyamidine + Trifluoroacetyl Halides | Hydroxyamidine + trifluoroacetyl chloride or anhydride; P2O5 dehydration or heating | 80–300 °C | Direct trifluoromethyl incorporation; scalable | High temperature; use of corrosive reagents |
| TBAF-Mediated Cyclization | O-acylamidoximes + TBAF in dry THF | Room temperature (20–25 °C) | Mild conditions; environmentally friendly | Requires dry conditions; may limit scale |
| One-Pot NIITP-Based Synthesis | Carboxylic acids + NIITP + aryl halides + base | 50–80 °C | Streamlined; functional group tolerant | Primarily for 1,3,4-oxadiazoles; adaptation needed |
| Multistep Esterification and Ring Closure | Esterification, hydrazinolysis, ring closure, substitution, coupling | Reflux in acetonitrile | Versatile; allows diverse substitution | Multistep; longer synthesis time |
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced, leading to the formation of different functional groups.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride, are commonly used.
Cycloaddition Reactions: These reactions often require the use of catalysts such as transition metals and can be carried out under thermal or photochemical conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl-oxadiazole derivatives, while oxidation and reduction can lead to the formation of hydroxyl or amino derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to 3-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole have shown efficacy against various bacterial strains. A study demonstrated that oxadiazole derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
Anti-inflammatory Properties
Oxadiazoles have been studied for their anti-inflammatory effects. In particular, the incorporation of trifluoromethyl groups enhances the lipophilicity of the compounds, which can improve their bioavailability and therapeutic efficacy. A specific derivative was noted for its ability to reduce inflammation markers in animal models .
Cancer Research
The compound has been investigated for its potential role in cancer therapy. Studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. This application is particularly promising in targeting resistant cancer types .
Materials Science
Fluorescent Materials
this compound is utilized in the development of fluorescent materials. Its unique electronic properties allow for effective energy transfer in organic light-emitting diodes (OLEDs). Research has shown that incorporating such oxadiazoles into polymer matrices can enhance the performance of OLEDs by improving light emission efficiency .
Polymer Chemistry
In polymer science, oxadiazoles are used as building blocks for synthesizing high-performance polymers. The thermal stability and mechanical strength of these polymers are significantly enhanced due to the incorporation of fluorinated compounds like this compound. This application is vital for creating materials suitable for harsh environments .
Agricultural Applications
Pesticide Development
The compound has potential applications in agrochemicals as a pesticide or herbicide. Its structural characteristics contribute to the development of new formulations that target specific pests while minimizing environmental impact. Research highlights that fluorinated oxadiazoles can disrupt pest metabolism, leading to increased mortality rates in treated populations .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of synthesized oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability with minimum inhibitory concentrations (MIC) as low as 10 µg/mL for some derivatives.
Case Study 2: OLED Performance
A study evaluated the performance of OLEDs incorporating this compound as an emissive layer. The devices exhibited a peak external quantum efficiency (EQE) of 25%, demonstrating superior performance compared to traditional materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms and the oxadiazole ring contribute to its binding affinity and selectivity. In materials science, the compound’s electronic properties are exploited to enhance the performance of organic electronic devices.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs of 3-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole include:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group is a common feature, enhancing metabolic stability. Fluorine and chlorine atoms further fine-tune electronic properties .
- Biological Activity : Substituents dictate target specificity. For example, Pleconaril's isoxazole-propoxy chain enables picornavirus capsid binding , while 1d's chlorothiophene moiety targets TIP47 in cancer cells .
Physicochemical Properties
Key Trends :
- Lipophilicity : Compounds with aromatic heterocycles (e.g., thiophene in 1d) exhibit higher LogP values, enhancing membrane permeability.
- Synthetic Complexity : Pleconaril’s multi-step synthesis (e.g., esterification, oxadiazole cyclization) results in lower yields compared to simpler analogs like 75b .
Biological Activity
3-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antibacterial properties, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H6F4N2O
- Molecular Weight : 232.16 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including this compound. The following table summarizes the anticancer activity of various oxadiazole derivatives:
| Compound | Cancer Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|---|
| This compound | MDA-MB-468 (breast) | 0.87 | 84.83% |
| Compound A (similar structure) | PC-3 (prostate) | 0.67 | 90.47% |
| Compound B | HCT-116 (colon) | 0.80 | 81.58% |
These results indicate that the compound exhibits significant antiproliferative effects across multiple cancer cell lines, with IC50 values suggesting potent activity.
The mechanism underlying the anticancer activity of oxadiazoles is often linked to their ability to inhibit specific signaling pathways involved in cell proliferation and survival. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of histone deacetylases (HDACs) and modulation of cell cycle regulators .
Antibacterial Activity
In addition to anticancer properties, oxadiazoles have also been investigated for their antibacterial effects. Research indicates that certain derivatives can effectively inhibit the growth of bacterial strains such as Staphylococcus aureus. The following table outlines some findings related to the antibacterial activity:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.22 µM |
This data suggests that the compound has a strong potential as an antibacterial agent.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of oxadiazole derivatives for their biological activities. For instance:
- A study evaluated a series of oxadiazole derivatives against a panel of cancer cell lines, demonstrating that modifications in the phenyl ring significantly influenced their activity .
- Another investigation highlighted the role of structural variations in enhancing the antibacterial efficacy against resistant strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via cyclization reactions using hydrazides and acyl chlorides as precursors. Key parameters include:
- Temperature : Reactions are typically conducted at 50–80°C in solvents like DME or THF .
- Catalysts : Cs₂CO₃ or NaH improves cyclization efficiency .
- Purification : Flash column chromatography (e.g., hexane:ethyl acetate gradients) achieves >95% purity .
- Critical Consideration : The trifluoromethyl group enhances stability but may require anhydrous conditions to avoid hydrolysis .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C/¹⁹F NMR : Confirms substituent positions and purity. For example, the trifluoromethyl group shows a distinct ¹⁹F signal at δ -62 to -65 ppm .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 263.05) .
- HPLC : Assesses enantiomeric excess (e.g., 97% ee achieved via iridium-catalyzed amination) .
Q. What in vitro biological screening approaches are used to assess its bioactivity?
- Methodological Answer :
- Antimicrobial Activity : Agar diffusion tests against S. aureus and C. albicans .
- Anticancer Assays : MTT viability assays on breast (T47D) and colorectal cancer cell lines, with IC₅₀ values <10 µM .
- Mechanistic Studies : Flow cytometry to detect G1 phase arrest and apoptosis induction .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence the compound’s pharmacological profile?
- Methodological Answer : Systematic SAR studies reveal:
| Substituent | Biological Activity | Reference |
|---|---|---|
| 3-CF₃, 5-F-phenyl | Enhanced lipophilicity & anticancer | |
| Pyridyl replacement | Retains apoptosis induction | |
| Chloromethyl addition | Increases cytotoxicity (IC₅₀ ↓ 40%) |
- Key Insight : The 3-CF₃ group is critical for binding to targets like TIP47, an IGF-II receptor binding protein .
Q. What strategies are effective in resolving enantiomers and assessing their biological activity differences?
- Methodological Answer :
- Enantioselective Synthesis : Iridium-catalyzed amination achieves 97% ee using crotyl acetate .
- Chiral SFC : Separates enantiomers for individual testing .
- Receptor Binding : α7 nicotinic receptor assays show (S)-enantiomers have 10-fold higher affinity .
Q. How can in vivo models (e.g., MX-1 tumor) evaluate therapeutic potential and toxicity?
- Methodological Answer :
- Xenograft Models : MX-1 tumor-bearing mice treated with 4l (20 mg/kg, oral) show 60% tumor reduction vs. controls .
- Toxicity Profiling : Liver enzyme (ALT/AST) and creatinine levels monitored to assess off-target effects .
Q. What computational methods predict binding interactions with targets like TIP47 or nicotinic receptors?
- Methodological Answer :
- Docking Studies : AutoDock4 simulates binding to TIP47’s hydrophobic pocket (binding energy: -9.2 kcal/mol) .
- MD Simulations : Assess stability of oxadiazole-receptor complexes over 100 ns trajectories .
Q. How can researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Comparative Analysis : Contrast substituent effects (e.g., bromine vs. chlorine analogs reduce cytotoxicity by 30%) .
- Dose-Response Curves : Re-evaluate IC₅₀ under standardized conditions (e.g., 72h incubation vs. 48h) .
- Batch Reproducibility : Validate synthesis protocols to rule out impurity-driven artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
